molecular formula C12H6ClF6N3 B8113720 5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine

5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine

Cat. No. B8113720
M. Wt: 341.64 g/mol
InChI Key: KDJBCCGHRKAKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C12H6ClF6N3 and its molecular weight is 341.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the synthesis and characterization of various organic compounds. For instance, it has been used in the synthesis of novel interaction products with iodine, leading to the formation of specific complexes (Chernov'yants et al., 2011). This highlights its role in forming new molecular structures with potential applications.

Photophysical Properties and OLED Applications

  • Its derivatives are significant in developing organic light-emitting diodes (OLEDs). Research shows that certain pyrimidine chelates derived from this compound can be used to synthesize heteroleptic Ir(III) metal complexes with potential in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Chemical Reactivity and Functionalization

  • Studies on the chemical reactivity of this compound and its derivatives have shown that they can be transformed into various functionalized compounds. This includes the generation of 5-pyrimidyllithium species and the production of 5-carboxylic acids under specific conditions, indicating a wide range of possible chemical transformations (Schlosser et al., 2006).

Application in Antifungal and Antimalarial Agents

  • Derivatives of this compound have been used in the synthesis of antifungal agents such as Voriconazole, demonstrating its relevance in pharmaceutical research (Butters et al., 2001). Additionally, it has been involved in the development of compounds for malaria treatment and prevention, indicating its potential in creating effective treatments for infectious diseases (Chavchich et al., 2016).

properties

IUPAC Name

5-[4-(chloromethyl)-5-(trifluoromethyl)pyridin-2-yl]-2-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF6N3/c13-2-6-1-9(20-5-8(6)11(14,15)16)7-3-21-10(22-4-7)12(17,18)19/h1,3-5H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJBCCGHRKAKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C2=CN=C(N=C2)C(F)(F)F)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine
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5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine
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5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine
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5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine
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5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine
Reactant of Route 6
5-(4-(Chloromethyl)-5-(trifluoromethyl)pyridin-2-yl)-2-(trifluoromethyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.